molecular formula C9H15F2NO2 B6230144 tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate CAS No. 1936232-10-8

tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B6230144
CAS No.: 1936232-10-8
M. Wt: 207.2
InChI Key:
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Description

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol . It is a cyclobutane derivative featuring both amino and difluoromethyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 3,3-difluorocyclobutanecarboxylate with an amine source under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields tert-butyl alcohol and the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the amino group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate
  • tert-butyl 1-amino-3,3-dichlorocyclobutane-1-carboxylate
  • tert-butyl 1-amino-3,3-dibromocyclobutane-1-carboxylate

Uniqueness

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclobutane ring, which can significantly influence its chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and metabolic resistance compared to its mono-fluorinated or non-fluorinated analogs .

Properties

CAS No.

1936232-10-8

Molecular Formula

C9H15F2NO2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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